molecular formula C10H14ClNO B358471 (5-Chloro-2-isopropoxybenzyl)amine CAS No. 1094273-44-5

(5-Chloro-2-isopropoxybenzyl)amine

Cat. No.: B358471
CAS No.: 1094273-44-5
M. Wt: 199.68g/mol
InChI Key: QJABTPMLNAWQEK-UHFFFAOYSA-N
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Description

(5-Chloro-2-isopropoxybenzyl)amine, with the molecular formula C10H14ClNO, is a chemical compound of interest in organic chemistry and life science research . This aromatic amine features a benzylamine core structure substituted with a chlorine atom at the 5-position and an isopropoxy group at the 2-position of the benzene ring. This specific arrangement of substituents makes it a valuable synthetic intermediate and building block for the preparation of more complex molecules. As a benzylamine derivative, this compound serves primarily as a versatile precursor in medicinal chemistry and drug discovery research. It can be utilized in the synthesis of compound libraries for biological screening, or incorporated as a structural motif in the development of novel pharmaceutical agents . Its amine functional group allows for further derivatization, such as amide bond formation or reductive amination, enabling researchers to explore structure-activity relationships (SAR). The chloro and alkoxy substituents also provide sites for further functionalization via metal-catalyzed cross-coupling reactions. Researchers value this compound for its potential in constructing diverse chemical entities aimed at various biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABTPMLNAWQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Starting materials for (5-Chloro-2-isopropoxybenzyl)amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-isopropoxybenzyl)amine: Starting Materials and Core Synthetic Strategies

Authored by a Senior Application Scientist

Introduction: (5-Chloro-2-isopropoxybenzyl)amine is a key intermediate in the synthesis of various compounds of interest within the pharmaceutical and agrochemical industries. Its structural motif, featuring a chlorinated and isopropoxylated benzene ring attached to a methylamine group, imparts specific physicochemical properties that are leveraged in the design of bioactive molecules. This guide provides a comprehensive overview of the primary synthetic routes to this versatile building block, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide researchers and development professionals in their synthetic endeavors.

Core Synthetic Pathways

The synthesis of (5-Chloro-2-isopropoxybenzyl)amine can be approached from several strategic starting points. The selection of a particular route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. This guide will focus on three primary, industrially relevant pathways, each originating from a different commercially available precursor.

  • Route A: Reductive Amination of 5-Chloro-2-isopropoxybenzaldehyde

  • Route B: Synthesis from 5-Chloro-2-hydroxybenzaldehyde via Williamson Ether Synthesis followed by Reductive Amination

  • Route C: Synthesis from a Benzonitrile Precursor (5-Chloro-2-hydroxybenzonitrile or 5-Chloro-2-nitrobenzonitrile)

Below is a visual representation of the overall synthetic landscape for (5-Chloro-2-isopropoxybenzyl)amine, highlighting the key transformations and intermediates.

Synthesis_Overview cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-isopropoxybenzaldehyde 5-Chloro-2-isopropoxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde->5-Chloro-2-isopropoxybenzaldehyde Williamson Ether Synthesis 5-Chloro-2-hydroxybenzonitrile 5-Chloro-2-hydroxybenzonitrile 5-Chloro-2-isopropoxybenzonitrile 5-Chloro-2-isopropoxybenzonitrile 5-Chloro-2-hydroxybenzonitrile->5-Chloro-2-isopropoxybenzonitrile Williamson Ether Synthesis Ammonia Ammonia Imine Intermediate Imine Intermediate Isopropyl Halide Isopropyl Halide 5-Chloro-2-isopropoxybenzaldehyde->Imine Intermediate Condensation (5-Chloro-2-isopropoxybenzyl)amine (5-Chloro-2-isopropoxybenzyl)amine 5-Chloro-2-isopropoxybenzonitrile->(5-Chloro-2-isopropoxybenzyl)amine Nitrile Reduction Imine Intermediate->(5-Chloro-2-isopropoxybenzyl)amine Reduction

Caption: Overview of synthetic pathways to (5-Chloro-2-isopropoxybenzyl)amine.

Route A: Reductive Amination of 5-Chloro-2-isopropoxybenzaldehyde

This is the most direct route to the target molecule, assuming the availability of the starting aldehyde. Reductive amination is a robust and widely utilized transformation in organic synthesis for the formation of amines from carbonyl compounds.[1]

The process occurs in two key steps, which can often be performed in a single pot:

  • Imine Formation: The aldehyde reacts with an amine source, typically ammonia or an ammonium salt, to form an imine intermediate (a Schiff base). This reaction is generally reversible and is often catalyzed by a weak acid.

  • Reduction: The resulting imine is then reduced to the corresponding amine. A variety of reducing agents can be employed for this step.

Reductive_Amination 5-Chloro-2-isopropoxybenzaldehyde 5-Chloro-2-isopropoxybenzaldehyde Imine Intermediate Imine Intermediate 5-Chloro-2-isopropoxybenzaldehyde->Imine Intermediate Condensation Ammonia Ammonia (5-Chloro-2-isopropoxybenzyl)amine (5-Chloro-2-isopropoxybenzyl)amine Imine Intermediate->(5-Chloro-2-isopropoxybenzyl)amine Reduction Reducing Agent Reducing Agent

Caption: Workflow for the reductive amination of 5-Chloro-2-isopropoxybenzaldehyde.

Experimental Protocol: Reductive Amination

Materials:

Starting Material/ReagentMolecular Weight ( g/mol )PuritySupplier Example
5-Chloro-2-isopropoxybenzaldehyde198.64>97%Sigma-Aldrich
Ammonium Acetate77.08>98%Merck
Sodium Cyanoborohydride (NaBH₃CN)62.84>95%Alfa Aesar
Methanol32.04AnhydrousFisher Scientific
Dichloromethane (DCM)84.93ACS GradeVWR
Saturated Sodium Bicarbonate SolutionN/AN/ALab Prepared
Anhydrous Magnesium Sulfate120.37>99.5%Acros Organics

Procedure:

  • To a solution of 5-chloro-2-isopropoxybenzaldehyde (10.0 g, 50.3 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer, add ammonium acetate (38.8 g, 503 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, carefully dissolve sodium cyanoborohydride (3.48 g, 55.3 mmol) in methanol (50 mL). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water (100 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-Chloro-2-isopropoxybenzyl)amine.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Rationale for Reagent Selection:

  • Ammonium Acetate: Serves as the ammonia source and the weak acid catalyst for imine formation.

  • Sodium Cyanoborohydride: A mild and selective reducing agent that reduces the imine in the presence of the aldehyde, which is particularly useful in one-pot reactions.[2][3]

Route B: Synthesis from 5-Chloro-2-hydroxybenzaldehyde

Step 1: Williamson Ether Synthesis

Williamson_Ether_Synthesis 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde 5-Chloro-2-isopropoxybenzaldehyde 5-Chloro-2-isopropoxybenzaldehyde 5-Chloro-2-hydroxybenzaldehyde->5-Chloro-2-isopropoxybenzaldehyde Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl Halide (e.g., 2-Bromopropane) Nitrile_Reduction 5-Chloro-2-isopropoxybenzonitrile 5-Chloro-2-isopropoxybenzonitrile (5-Chloro-2-isopropoxybenzyl)amine (5-Chloro-2-isopropoxybenzyl)amine 5-Chloro-2-isopropoxybenzonitrile->(5-Chloro-2-isopropoxybenzyl)amine Reduction Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)

Sources

(5-Chloro-2-isopropoxybenzyl)amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of (5-Chloro-2-isopropoxybenzyl)amine, a substituted benzylamine derivative of interest in synthetic chemistry and drug discovery. The document details the compound's fundamental chemical properties, including its molecular formula and weight, and presents its structure. Furthermore, it outlines a logical and field-proven synthetic approach via reductive amination of its aldehyde precursor, discusses key physicochemical parameters, and addresses critical safety and handling protocols based on data from structurally related compounds. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for research and development applications.

Chemical Identity and Core Properties

(5-Chloro-2-isopropoxybenzyl)amine is a specific organic compound featuring a chlorinated and isopropoxy-substituted benzene ring attached to a methylamine group. Understanding its precise molecular formula and weight is the foundation for all quantitative experimental work, from reaction stoichiometry to analytical characterization.

The compound is most frequently handled in its hydrochloride salt form for improved stability and solubility. The data for the free base is presented below.

PropertyValueSource
Chemical Name (5-Chloro-2-isopropoxybenzyl)amine-
Molecular Formula C₁₀H₁₄ClNOCalculated
Molecular Weight 200.68 g/mol Calculated
CAS Number (HCl Salt) 1135292-94-2[1]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements. The hydrochloride salt has a molecular weight of approximately 236 g/mol and the formula C₁₀H₁₄ClNO·HCl.[1]

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and physical properties. The isopropoxy group ortho to the benzylamine moiety creates steric hindrance and influences the electronic properties of the aromatic ring.

Reductive_Amination_Workflow Start 5-Chloro-2-isopropoxybenzaldehyde (Precursor) Imine Imine Intermediate Formation (Condensation Reaction) Start->Imine Ammonia Ammonia (NH₃) (Nitrogen Source) Ammonia->Imine Solvent Methanol or Ethanol (Reaction Solvent) Solvent->Imine Product (5-Chloro-2-isopropoxybenzyl)amine (Final Product) Imine->Product Reduction Reducer Sodium Borohydride (NaBH₄) (Reducing Agent) Reducer->Product Quench Aqueous Workup (e.g., Water/HCl) Product->Quench Purify Extraction & Purification (e.g., Chromatography) Quench->Purify

Caption: Workflow for the synthesis via reductive amination.

Step-by-Step Methodology
  • Imine Formation: Dissolve 5-Chloro-2-isopropoxybenzaldehyde in a suitable alcoholic solvent such as methanol. Add a source of ammonia (e.g., ammonium hydroxide or a solution of ammonia in methanol) in stoichiometric excess. The reaction is typically stirred at room temperature to facilitate the condensation reaction, forming the transient imine.

    • Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent loss of a water molecule is favored in this environment and drives the formation of the C=N double bond of the imine.

  • In Situ Reduction: Once imine formation is deemed sufficient (monitored by TLC or LC-MS), a reducing agent is introduced. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its mild nature and selectivity for the imine over the starting aldehyde. The reducing agent is added portion-wise to control the reaction temperature.

    • Causality: The hydride (H⁻) from the borohydride selectively attacks the electrophilic carbon of the imine, reducing the double bond to a single bond and forming the amine. The choice of NaBH₄ is critical as stronger reducing agents like LiAlH₄ could potentially reduce other functional groups.

  • Workup and Purification: Following the complete reduction, the reaction is quenched with a careful addition of water or dilute acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the final (5-Chloro-2-isopropoxybenzyl)amine.

Safety and Handling

  • Hazard Profile (Inferred): Based on the precursor, 5-Chloro-2-isopropoxybenzaldehyde, the target amine should be handled as a compound that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation. [2]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid creating dust or aerosols. Prevent contact with skin and eyes. After handling, wash hands thoroughly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

This self-validating protocol requires that any scientist handling this compound or its precursors first consult the specific SDS for each reagent used and perform a thorough risk assessment before beginning any experimental work.

Conclusion

(5-Chloro-2-isopropoxybenzyl)amine is a valuable chemical intermediate with well-defined molecular characteristics. Its chemical formula (C₁₀H₁₄ClNO) and molecular weight (~200.68 g/mol ) are fundamental data points for its application in quantitative chemical synthesis. The outlined reductive amination protocol provides a reliable and logical pathway for its preparation from commercially available precursors. As with all chemical research, adherence to strict safety protocols is paramount, especially when definitive hazard data is unavailable and must be inferred from related structures.

References

  • 5-Chloro-2-isopropoxybenzaldehyde | C10H11ClO2 | CID 5199615. PubChem. Available at: [Link]

Sources

(5-Chloro-2-isopropoxybenzyl)amine: A Scaffolding for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Benzylamine Derivative

The benzylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved pharmaceuticals.[1] Its prevalence in clinically successful agents underscores its utility as a pharmacophore, capable of engaging a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: (5-Chloro-2-isopropoxybenzyl)amine. While direct research on this compound is nascent, its structural motifs—a chlorinated aromatic ring, an isopropoxy group, and a primary benzylamine—suggest a rich potential for diverse pharmacological activities.

Substituted benzylamines have demonstrated efficacy as anticancer agents by inducing apoptosis[2], as inhibitors of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3 in prostate cancer models[3][4], and even as modulators of central nervous system targets such as the serotonin 2C receptor.[5] Furthermore, the broader class of benzylamines has been investigated for metabolic effects, including appetite suppression.[6]

This whitepaper provides a comprehensive technical guide for researchers and drug development professionals interested in exploring the therapeutic potential of (5-Chloro-2-isopropoxybenzyl)amine. We will detail a proposed synthetic route, outline key potential research applications with step-by-step experimental protocols, and provide a framework for the characterization and evaluation of this promising compound. This document serves as a roadmap for initiating a research program to unlock the latent therapeutic value of (5-Chloro-2-isopropoxybenzyl)amine.

Proposed Synthesis: A Practical Approach

The most direct and efficient method for synthesizing (5-Chloro-2-isopropoxybenzyl)amine is through the reductive amination of its corresponding aldehyde precursor, 5-Chloro-2-isopropoxybenzaldehyde[7], which is commercially available. This two-step, one-pot reaction is a robust and widely used transformation in medicinal chemistry.

Experimental Protocol: Reductive Amination
  • Reaction Setup: To a solution of 5-Chloro-2-isopropoxybenzaldehyde (1.0 eq) in an appropriate solvent such as methanol or dichloromethane, add a solution of ammonia in methanol (7N, 10 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0°C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the organic solvent. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield (5-Chloro-2-isopropoxybenzyl)amine.

  • Salt Formation (Optional): For improved stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether. The resulting precipitate can be collected by filtration.[8]

G cluster_synthesis Proposed Synthesis of (5-Chloro-2-isopropoxybenzyl)amine precursor 5-Chloro-2-isopropoxybenzaldehyde intermediate Imine Intermediate precursor->intermediate Imine Formation reagent1 Ammonia in Methanol reagent1->intermediate product (5-Chloro-2-isopropoxybenzyl)amine intermediate->product Reduction reagent2 Sodium Borohydride (NaBH₄) reagent2->product

Caption: Synthetic workflow for (5-Chloro-2-isopropoxybenzyl)amine.

Potential Research Applications and Experimental Protocols

Based on the known activities of structurally related substituted benzylamines, we propose the following areas of investigation for (5-Chloro-2-isopropoxybenzyl)amine.

Anticancer Activity

The presence of a halogenated aromatic ring is a common feature in many anticancer agents. Furthermore, substituted benzylamines have been shown to induce apoptosis in cancer cells.[2]

Objective: To determine the cytotoxic effects of (5-Chloro-2-isopropoxybenzyl)amine against a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast, A549 for lung) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of (5-Chloro-2-isopropoxybenzyl)amine in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound solutions to the cells and incubate for 48-72 hours.

  • Viability Assay: Use a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue. Add the reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Objective: To investigate if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with (5-Chloro-2-isopropoxybenzyl)amine at concentrations around its IC₅₀ value for 24 hours.

  • Caspase Activity Assay: Utilize a commercially available kit to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[2]

  • Flow Cytometry: For a more detailed analysis, stain treated cells with Annexin V and Propidium Iodide (PI) and analyze by flow cytometry to differentiate between early apoptotic, late apoptotic, and necrotic cells.

G cluster_pathway Hypothetical Apoptotic Pathway compound (5-Chloro-2-isopropoxybenzyl)amine target Upstream Target (e.g., Kinase, Receptor) compound->target Binds/Inhibits caspase9 Caspase-9 target->caspase9 Activates caspase37 Caspase-3/7 caspase9->caspase37 Activates apoptosis Apoptosis caspase37->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction.

Antimicrobial Activity

Schiff bases derived from substituted benzaldehydes have demonstrated notable antimicrobial properties.[9] It is plausible that (5-Chloro-2-isopropoxybenzyl)amine may also possess such activity.

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

  • Compound Preparation: Prepare a 2-fold serial dilution of (5-Chloro-2-isopropoxybenzyl)amine in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity

The structural similarity to known serotonin 2C agonists suggests that (5-Chloro-2-isopropoxybenzyl)amine could interact with CNS receptors.[5]

  • Membrane Preparation: Use commercially available cell membranes expressing the human serotonin 2C receptor (5-HT₂C) or prepare them from transfected cell lines.

  • Radioligand: Use a known high-affinity radioligand for the 5-HT₂C receptor (e.g., [³H]-mesulergine).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of (5-Chloro-2-isopropoxybenzyl)amine in a suitable binding buffer.

  • Incubation and Filtration: Incubate the mixture to allow for competitive binding. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of (5-Chloro-2-isopropoxybenzyl)amine to displace the radioligand and calculate its inhibitory constant (Ki).

Data Summary and Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by High-Performance Liquid Chromatography (HPLC).

The quantitative data generated from the biological assays should be tabulated for clear comparison and interpretation.

Potential Application Assay Key Parameter Hypothetical Result Range
Anticancer Cell Viability (PC-3 cells)IC₅₀1 - 50 µM
Caspase-3/7 ActivityFold Increase2 - 10 fold
Antimicrobial MIC (S. aureus)MIC Value4 - 64 µg/mL
MIC (E. coli)MIC Value16 - >128 µg/mL
Neurological 5-HT₂C Receptor BindingKi50 - 1000 nM

Future Directions

The initial biological data will guide the subsequent steps in the research and development of (5-Chloro-2-isopropoxybenzyl)amine. Positive results in any of the proposed areas would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

  • Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluation of the compound's therapeutic potential in relevant animal models.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and safety profile.

This technical guide provides a solid foundation for initiating a comprehensive investigation into the potential research applications of (5-Chloro-2-isopropoxybenzyl)amine. By systematically exploring its biological activities, researchers can unlock its potential as a novel therapeutic agent.

References

  • Banaras Hindu University. Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. [Link]

  • Google Patents. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Google Patents. Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.
  • Vella, F. et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]

  • PubMed. Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. [Link]

  • Google Patents. EP2841413A1 - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Apollo - University of Cambridge Repository. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

  • PubChem. N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. [Link]

  • ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved... [Link]

  • Glennon, R. A. et al. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PMC. [Link]

  • Imramovský, A. et al. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. [Link]

  • PubMed. New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. [Link]

  • PubChem. 5-Chloro-2-isopropoxybenzaldehyde. [Link]

Sources

Technical Guide: Analytical Characterization and Purity Profiling of (5-Chloro-2-isopropoxybenzyl)amine

[1][2]

Executive Summary

(5-Chloro-2-isopropoxybenzyl)amine (CAS: 90035-34-0) is a critical pharmacophore intermediate, frequently utilized in the synthesis of GPCR ligands and substituted benzamide therapeutics.[1] Its structural integrity—defined by the 2-alkoxy ether linkage and the primary benzylamine moiety—presents specific analytical challenges, including susceptibility to carbamate formation and potential ether cleavage under stress.

This guide moves beyond generic protocols to provide a chemically grounded, orthogonal analytical strategy. It aligns with ICH Q3A(R2) guidelines for impurity reporting and establishes a self-validating workflow for purity assessment.

Part 1: Chemical Context & Critical Quality Attributes (CQAs)

Structural Analysis & Impurity Genealogy

To develop a robust method, we must first map the "Genealogy of Impurities." This molecule is typically synthesized via the reductive amination of 5-chloro-2-isopropoxybenzaldehyde or the reduction of its corresponding oxime.[1]

Core Structure:

  • Primary Amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Highly basic (
    
    
    ).[2] Prone to tailing on standard silica columns due to silanol interactions.[2] Critical Handling Note: Primary benzylamines react avidly with atmospheric
    
    
    to form solid carbamates.[2]
  • Isopropoxy Ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ):  Generally stable but susceptible to dealkylation (forming the phenol) under high-temperature acidic conditions.
    
  • Chlorine Substituent: Provides a distinct mass spectral signature (3:1

    
     ratio) aiding in impurity tracking.
    
The Impurity Genealogy Diagram

The following decision tree illustrates the origin of likely impurities based on standard synthetic routes.

ImpurityGenealogyStartStarting Material:5-Chloro-2-isopropoxybenzaldehydeTargetTarget Analyte:(5-Chloro-2-isopropoxybenzyl)amineStart->TargetReductive AminationImp1Impurity A:Residual Aldehyde(Incomplete Reaction)Start->Imp1UnreactedImp2Impurity B:Dimer (Secondary Amine)(Reductive Amination Side-product)Start->Imp2Over-alkylationImp3Impurity C:Des-isopropyl Phenol(Acidic Cleavage)Target->Imp3Strong Acid/HeatImp4Impurity D:Carbamate Salt(Atmospheric CO2 Reaction)Target->Imp4Air Exposure

Figure 1: Impurity genealogy and degradation pathways for (5-Chloro-2-isopropoxybenzyl)amine.

Part 2: Primary Purity Assay (HPLC-UV-MS)

Method Selection Logic

Why Reverse Phase (RP-HPLC)? While GC is possible, the primary amine requires derivatization (e.g., with TFAA) to prevent adsorption in the inlet.[2] RP-HPLC is preferred for direct analysis of the salt or free base forms without thermal stress.[1]

The "Silanol Effect" Challenge: The basic amine will interact with residual silanols on the stationary phase, causing peak tailing.

  • Solution: Use a low pH mobile phase (protonates the amine, but silanols are also protonated/neutral) combined with a high-coverage, end-capped C18 column.[1][2]

Optimized Protocol
ParameterSpecificationRationale
Column C18, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

,

(e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)
"Base-Deactivated" stationary phases reduce peak tailing for amines.[2]
Mobile Phase A ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent, sharpening the amine peak.[2]
Mobile Phase B ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

TFA in Acetonitrile
Matches ionic strength of MPA to prevent baseline drift.
Gradient

B to

B over 20 min
Ensures elution of polar phenols (early) and non-polar dimers (late).
Flow Rate

Standard backpressure management.
Detection UV @ 220 nm (Quant) & 254 nm (Qual)220 nm captures the benzylamine absorption; 254 nm is specific to the aromatic ring.
Column Temp

Controlled temperature improves retention time reproducibility.[2]
Diluent 50:50 Water:AcetonitrileCritical: Do not dissolve free base in 100% organic; it may cause "solvent wash-through" of early peaks.
Self-Validating System Suitability

To ensure the assay is trustworthy, every run must meet these criteria:

  • Tailing Factor (

    
    ):  Must be 
    
    
    for the main peak.[2] If
    
    
    , the column is aging or the TFA concentration is insufficient.[2]
  • Resolution (

    
    ): 
    
    
    between the target peak and the nearest impurity (likely the aldehyde precursor).

Part 3: Structural Identification & Orthogonal Verification[1]

Purity by HPLC is relative. Absolute structure confirmation requires NMR and MS.

Nuclear Magnetic Resonance (NMR)

The

2
  • Solvent: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     or 
    
    
    (use
    
    
    if analyzing the HCl salt).[2]
  • Key Diagnostic Signals:

    • Isopropoxy Group: Look for a septet at

      
       (1H) and a doublet  at 
      
      
      (6H). Absence of the septet indicates dealkylation.
    • Benzylic Protons: A sharp singlet (or quartet if coupling with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) at 
      
      
      .[2]
    • Aromatic Region: Three protons with specific coupling constants (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -values) indicating 1,2,4-substitution.[2]
      
Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 must show a mass spectrum doublet separated by 2 Da, with an intensity ratio of approximately 3:1 .[1][2]

    • Verification: If the ratio deviates (e.g., 1:1), suspect contamination with a brominated analog or interference.

Part 4: Residual Solvents & Volatiles (GC-HS)[1]

If the material was crystallized from solvents (e.g., Isopropanol, Toluene), Headspace GC is mandatory (ICH Q3C).

Protocol Summary:

  • Technique: Static Headspace GC-FID.[1][2]

  • Solvent: DMSO (Dissolves both the salt and free base).

  • Column: DB-624 (Designed for volatiles).[1]

  • Limit Control: Ensure Isopropanol (if used in synthesis) is distinguished from the isopropoxy moiety of the molecule (which is non-volatile).

Part 5: Analytical Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete Certificate of Analysis (CoA) generation.

AnalyticalWorkflowcluster_IDIdentity Confirmationcluster_PurityPurity QuantificationSampleSample: (5-Chloro-2-isopropoxybenzyl)amineNMR1H-NMR(Check Isopropyl Septet)Sample->NMRMSLC-MS(Check Cl Isotope 3:1)Sample->MSHPLCRP-HPLC (UV 220nm)(Area % vs. Standards)Sample->HPLCKarlFischerKarl Fischer(Water Content)Sample->KarlFischerROIResidue on Ignition(Inorganic Salts)Sample->ROIDecisionDoes Purity meet Spec?(>98.0%)NMR->DecisionMS->DecisionHPLC->DecisionReleaseRelease / CoA GenerationDecision->ReleaseYesOOSOOS Investigation(Check Dimer/Aldehyde)Decision->OOSNo

Figure 2: Integrated Analytical Workflow for CoA Generation.

References

  • International Council for Harmonisation (ICH). (2006).[3][4] ICH Q3A(R2): Impurities in New Drug Substances.[3][4][5]Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on amine separations and silanol suppression).

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography. (Standardizing system suitability requirements like tailing factors).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.
  • BenchChem. (2025).[6] Application Notes for Substituted Anilines. (General protocols for halo-alkoxy aniline derivatives). Link[1]

Methodological & Application

Application Note: Analytical Characterization of (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Chloro-2-isopropoxybenzyl)amine (CAS: 1135292-94-2 for HCl salt) is a critical substituted benzylamine intermediate often employed in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity—specifically the stability of the isopropoxy ether linkage and the primary amine—is paramount for downstream yield.

This guide provides a comprehensive analytical protocol for the identification, purity assessment, and assay of (5-Chloro-2-isopropoxybenzyl)amine. It addresses specific challenges, such as the chromatographic tailing typical of benzylamines and the distinct mass spectral signature of the chloro-substituent.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (5-Chloro-2-propan-2-yloxyphenyl)methanamine
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance Colorless to pale yellow oil (free base) or white solid (HCl salt)
Solubility Soluble in Methanol, DMSO, DCM; Limited solubility in water (free base)
Key Functional Groups Primary Amine (-NH₂), Aryl Chloride (-Cl), Isopropyl Ether (-OiPr)

Analytical Workflow Strategy

The characterization strategy follows a logical "Identity-Purity-Potency" cascade.

AnalyticalWorkflow Sample Raw Sample (5-Chloro-2-isopropoxybenzyl)amine ID Identity Confirmation (NMR, IR, MS) Sample->ID Qualitative Purity Purity Profiling (HPLC-UV) Sample->Purity Separation Assay Quantitative Assay (Non-Aqueous Titration) Sample->Assay Quantitation Report CoA Generation ID->Report Purity->Report Assay->Report

Figure 1: Analytical workflow for full characterization of the target intermediate.

Protocol A: Structural Identification (NMR & MS)

Proton NMR (^1H-NMR)

Objective: Confirm the presence of the isopropoxy group and the integrity of the benzylamine core.

  • Solvent: DMSO-d₆ or CDCl₃.

  • Internal Standard: TMS (0.00 ppm).

Expected Signals (CDCl₃):

  • Aromatic Region (6.8 – 7.3 ppm): Three distinct signals corresponding to the 1,2,4-trisubstituted benzene ring.

    • H-3 (ortho to alkoxy): Doublet, ~6.8 ppm.[1]

    • H-4 (meta to alkoxy, para to amine): Doublet of doublets, ~7.2 ppm.

    • H-6 (ortho to amine): Doublet, ~7.3 ppm.

  • Benzylic Protons (3.8 ppm): A sharp singlet (2H) representing the -CH₂-NH₂ group.

  • Isopropoxy Methine (4.5 ppm): A septet (1H) characteristic of the -OCH(CH₃)₂ group.

  • Isopropoxy Methyls (1.3 ppm): A doublet (6H) representing the two equivalent methyl groups.

Mass Spectrometry (LC-MS)

Objective: Confirm molecular weight and the chlorine isotope pattern.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Key Diagnostic:

    • [M+H]⁺: 200.1 m/z.

    • Isotope Pattern: The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

    • Observation: A peak at 200.1 (100%) and 202.1 (~33%) confirms the monochloro substitution.

Protocol B: Purity by HPLC-UV

Challenge: Primary amines like benzylamine interact strongly with residual silanols on silica-based columns, leading to peak tailing. Solution: Use of a "Base-Deactivated" (end-capped) column and an acidic mobile phase modifier (TFA) to suppress silanol ionization and protonate the amine.

Method Parameters
ParameterSetting
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 220 nm (Amine/Amide) and 254 nm (Aromatic)
Injection Vol 5.0 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.01090
18.01090
18.1955
23.0955

Impurity Logic:

  • Precursor (Aldehyde): 5-Chloro-2-isopropoxybenzaldehyde will elute later than the amine due to the lack of the polar/charged amine group.

  • Dimer (Secondary Amine): If reductive amination was used, the "dimer" impurity (bis-benzylamine) is common. It is significantly more hydrophobic and will elute late in the gradient.

Protocol C: Assay by Non-Aqueous Titration

Objective: Determine the precise content of the amine functional group, excluding non-basic impurities (like the aldehyde precursor).

Principle: The weak basicity of the benzylamine is enhanced in a non-aqueous solvent (Glacial Acetic Acid), allowing titration with Perchloric Acid.

Procedure
  • Preparation: Dissolve ~150 mg of the sample (accurately weighed) in 30 mL of Glacial Acetic Acid.

  • Indicator: Add 2 drops of Crystal Violet indicator solution (or use potentiometric detection).

  • Titrant: Titrate with 0.1 N Perchloric Acid in Glacial Acetic Acid.

  • Endpoint:

    • Visual: Color change from violet to blue-green.

    • Potentiometric: Steepest inflection point on the mV vs. Vol curve.

Calculation:



  • 
    : Volume of titrant (mL)
    
  • 
    : Normality of Perchloric Acid
    
  • 
    : Molecular Weight (199.68)
    
  • 
    : Sample Weight (g)
    

Troubleshooting & Causality

Issue: Peak Tailing in HPLC
  • Observation: The main amine peak has a tailing factor > 1.5.

  • Root Cause: Interaction between the protonated amine (-NH₃⁺) and deprotonated silanols (-SiO⁻) on the column stationary phase.

  • Corrective Action: Increase TFA concentration to 0.1% (to ensure low pH) or switch to a high-pH stable column (e.g., XBridge) and use 10mM Ammonium Bicarbonate (pH 10) to keep the amine in its neutral free-base form.

Issue: Extra Peaks in NMR
  • Observation: Small doublet at ~9.8 ppm or broad singlet at ~8.3 ppm.

  • Root Cause:

    • 9.8 ppm indicates residual aldehyde precursor (unreacted starting material).

    • 8.3 ppm often indicates the imine intermediate (incomplete reduction).

  • Corrective Action: Reprocess the batch via recrystallization (for HCl salt) or acid-base extraction.

References

  • PubChem. (2025).[2] Compound Summary: 5-Chloro-2-isopropoxybenzaldehyde (Precursor). National Library of Medicine. [Link]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Quantitative Chemical Analysis. Longman Scientific & Technical.

Sources

Application Note: A Multi-dimensional NMR Approach for the Structural Elucidation of (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive analytical technique for the structural elucidation of organic molecules.[1][2][3] It provides profound insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2][4] This application note presents a comprehensive, field-proven strategy for the unambiguous structural verification of (5-Chloro-2-isopropoxybenzyl)amine, a substituted aromatic amine of interest in drug development and chemical synthesis.

This guide moves beyond a simple listing of techniques. It provides a logical workflow, explaining the causality behind the selection of each NMR experiment. We will demonstrate how a synergistic combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments forms a self-validating system, ensuring the highest degree of confidence in the final structural assignment. This protocol is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for molecular characterization.

Molecular Structure and Predicted Spectral Features

The target molecule, (5-Chloro-2-isopropoxybenzyl)amine, possesses several distinct structural motifs that are expected to produce characteristic NMR signals. An initial analysis of the structure is critical for designing the appropriate suite of experiments and for the final data interpretation.

  • Structure:

    
    
    
  • Key Structural Fragments:

    • Trisubstituted Aromatic Ring: A benzene ring with substituents at positions 1, 2, and 4 (based on IUPAC naming of the benzylamine). This will result in three distinct aromatic proton (Ar-H) signals and six aromatic carbon signals. The electronic effects of the chloro, isopropoxy, and aminomethyl groups will influence their chemical shifts.

    • Isopropoxy Group [-O-CH(CH₃)₂]: This group contains a methine (CH) proton and two equivalent methyl (CH₃) groups, which will show a characteristic coupling pattern.

    • Benzylamine Moiety [-CH₂NH₂]: This includes a benzylic methylene (CH₂) group and an amine (NH₂) group. The protons of the amine group may be exchangeable and could appear as a broad signal.

    • Chloro Substituent [-Cl]: This electronegative atom will influence the chemical shifts of nearby aromatic protons and carbons.

Experimental Design & Protocols

A logical and systematic approach, starting from simple 1D experiments and progressing to more complex 2D correlations, is the most efficient path to structural confirmation.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D NMR Acquisition cluster_2D Phase 3: 2D NMR Correlation cluster_analysis Phase 4: Structural Confirmation SamplePrep Sample Preparation H1_NMR ¹H NMR (Proton Count & Coupling) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Count) H1_NMR->C13_NMR Structure Final Structure Elucidation H1_NMR->Structure DEPT DEPT-135 & DEPT-90 (Carbon Type ID) C13_NMR->DEPT C13_NMR->Structure COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY DEPT->Structure HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC COSY->Structure HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: Experimental workflow for structural elucidation.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[5] Following a meticulous preparation protocol is essential for obtaining high-resolution data.

  • Analyte Quantity: Weigh approximately 10-20 mg of (5-Chloro-2-isopropoxybenzyl)amine for ¹H and 2D NMR experiments.[6][7][8] For a standard ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, or if hydrogen bonding from the amine protons is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.

  • Dissolution: Place the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[5][6][7] Vortex the vial until the sample is completely dissolved.

  • Filtration: It is critical to remove any particulate matter, as suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.[6][8] Use a Pasteur pipette with a small, tightly packed plug of glass wool to filter the solution directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: The residual proton signal of the deuterated solvent can often be used for calibration.[6] For the highest accuracy, a dedicated internal standard such as Tetramethylsilane (TMS) can be added, which provides a reference signal at 0.00 ppm.[5][6]

  • Labeling and Handling: Cap the NMR tube securely and label it clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[8]

Data Acquisition and Interpretation

Step 1: ¹H NMR – The Proton Framework

The ¹H NMR spectrum provides the initial overview of the proton environments, their relative numbers (integration), and their coupling relationships (multiplicity).

  • Rationale: This is the most sensitive NMR experiment and quickly confirms the presence of key functional groups.

  • Expected Data:

    • Aromatic Region (δ 6.5-8.0 ppm): Three distinct signals are expected for the three aromatic protons.[9][10] Their splitting patterns will reveal their positions relative to one another (ortho, meta coupling).

    • Isopropoxy Methine (CH): A septet (a multiplet with 7 lines) due to coupling with the six equivalent methyl protons.

    • Benzylic Methylene (CH₂): A singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to proximity to the aromatic ring and the nitrogen atom.[10][11]

    • Amine (NH₂): A potentially broad singlet. The chemical shift can vary depending on concentration and solvent.

    • Isopropoxy Methyls (CH₃): A doublet due to coupling with the single methine proton. This signal will integrate to 6 protons.

Proton Type Expected δ (ppm) Expected Multiplicity Integration
Aromatic (Ar-H)6.7 - 7.5Doublet, Doublet of Doublets3H
Isopropoxy CH4.5 - 4.8Septet1H
Benzylic CH₂3.8 - 4.2Singlet2H
Amine NH₂1.5 - 2.5 (variable)Broad Singlet2H
Isopropoxy CH₃1.2 - 1.4Doublet6H
Step 2: ¹³C and DEPT NMR – The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons.[12] The associated DEPT experiments are essential for determining the type of each carbon (CH, CH₂, CH₃, or quaternary C).[13][14][15]

  • Rationale: While ¹³C NMR shows all carbons, DEPT experiments differentiate them based on the number of attached protons, which is crucial for unambiguous assignment.[16][17]

  • Expected Data:

    • ¹³C Spectrum: Nine distinct signals are expected (6 aromatic, 3 aliphatic).

    • DEPT-90: Will show only signals from CH carbons (the isopropoxy methine and the three aromatic CH carbons).

    • DEPT-135: Will show positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons (C) are absent in all DEPT spectra.[16][17]

Carbon Type Expected δ (ppm) DEPT-90 DEPT-135
Aromatic C-O150 - 160AbsentAbsent
Aromatic C-Cl130 - 140AbsentAbsent
Aromatic C-H110 - 130PositivePositive
Aromatic C-CH₂135 - 145AbsentAbsent
Isopropoxy CH70 - 75PositivePositive
Benzylic CH₂40 - 50AbsentNegative
Isopropoxy CH₃20 - 25AbsentPositive
Step 3: 2D COSY – Mapping ¹H-¹H Connectivity

The COSY (COrrelation SpectroscopY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19][20]

  • Rationale: This experiment definitively links coupled protons, confirming the presence of spin systems like the isopropoxy group and tracing the connectivity within the aromatic ring.[21][22]

  • Expected Correlations:

    • A strong cross-peak between the isopropoxy CH septet and the isopropoxy CH₃ doublet, confirming the -CH(CH₃)₂ fragment.

    • Cross-peaks between adjacent aromatic protons, allowing the determination of their relative positions on the ring.

Step 4: 2D HSQC – Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[20][23]

  • Rationale: This is the most reliable method for assigning carbon signals. Each cross-peak acts as a direct link between a specific proton and its carbon.

  • Expected Correlations:

    • A cross-peak connecting the benzylic CH₂ proton signal to the benzylic CH₂ carbon signal.

    • A cross-peak connecting the isopropoxy CH proton signal to the isopropoxy CH carbon signal.

    • A cross-peak connecting the isopropoxy CH₃ proton signal to the isopropoxy CH₃ carbon signal.

    • Three cross-peaks connecting each of the three aromatic proton signals to their respective carbon signals.

Step 5: 2D HMBC – Assembling the Molecular Puzzle

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to confirming the overall molecular structure. It reveals correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations).[23][24][25]

  • Rationale: HMBC connects the molecular fragments identified in the previous steps. The absence of a one-bond correlation (which is seen in HSQC) and the presence of two- and three-bond correlations allows for the unambiguous placement of substituents and functional groups.

  • Key Expected Correlations for Structural Confirmation:

    • Benzylic CH₂ Protons to Aromatic Carbons: Correlations from the benzylic CH₂ protons to the quaternary aromatic carbon they are attached to, as well as to the two adjacent aromatic CH carbons. This confirms the position of the aminomethyl group on the ring.

    • Isopropoxy Protons to Aromatic Carbon: A correlation from the isopropoxy CH proton to the aromatic carbon it is bonded to through oxygen (C-O). This confirms the location of the isopropoxy group.

    • Aromatic Protons to Other Carbons: Correlations from the aromatic protons to neighboring carbons, which helps in the final assignment of all aromatic carbon signals and confirms the substitution pattern.

G cluster_mol C1 C-O (Ar) C2 CH (Ar) C8 CH (Isopropoxy) C3 C-CH₂ (Ar) C4 CH (Ar) C7 CH₂ (Benzylic) C5 C-Cl (Ar) C6 CH (Ar) H7 H (Benzylic) H7->C2 ³J H7->C3 ²J H7->C4 ³J H8 H (Isopropoxy) C9 CH₃ (Isopropoxy) H8->C1 ³J H9 H (Isopropoxy) H9->C8 ²J H9->C9 ¹J (in HSQC)

Caption: Key HMBC correlations for structural confirmation.

Conclusion

The structural elucidation of (5-Chloro-2-isopropoxybenzyl)amine is systematically and reliably achieved through the integrated application of 1D and 2D NMR spectroscopy. By following the described workflow—from meticulous sample preparation to the hierarchical interpretation of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra—researchers can build a complete and validated picture of the molecule. This multi-technique approach ensures that each piece of structural information is cross-verified, providing the highest level of scientific integrity and confidence in the final assignment, a critical requirement in research and drug development.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Perez Rial, L. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

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  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Interpretation of NMR Spectra of Common Organic Compounds. Retrieved from [Link]

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  • PubMed. (2022, February 5). Ultrafast 2D NMR for the analysis of complex mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Retrieved from [Link]

  • YouTube. (2020, June 24). 1H NMR: Structural Elucidation I. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der (5-Chlor-2-isopropoxybenzyl)amin-Synthese

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell für die Synthese von (5-Chlor-2-isopropoxybenzyl)amin entwickelt wurde und sich auf die Verbesserung der Ausbeute und die Behebung von Versuchsproblemen konzentriert.

Dieses Dokument dient als umfassende technische Ressource für Forscher, die an der Synthese von (5-Chlor-2-isopropoxybenzyl)amin beteiligt sind. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegende wissenschaftliche Begründung zur Verfügung zu stellen, damit Sie fundierte Entscheidungen treffen, Probleme effektiv beheben und Ihre Versuchsergebnisse optimieren können.

Abschnitt 1: Überblick über den Syntheseweg

Die vorherrschende und effizienteste Methode zur Synthese von (5-Chlor-2-isopropoxybenzyl)amin ist ein zweistufiger Prozess. Er beginnt mit der Synthese des Schlüsselintermediats, 5-Chlor-2-isopropoxybenzaldehyd, gefolgt von einer reduktiven Aminierung, um das gewünschte primäre Amin zu ergeben.

Syntheseschema:

  • Schritt 1: O-Alkylierung: Synthese von 5-Chlor-2-isopropoxybenzaldehyd aus 5-Chlor-2-hydroxybenzaldehyd.

  • Schritt 2: Reduktive Aminierung: Umwandlung des Aldehyds in (5-Chlor-2-isopropoxybenzyl)amin.[1]

Dieser Ansatz ist in der medizinischen Chemie weit verbreitet, da er eine hohe Zuverlässigkeit und Anpassungsfähigkeit bietet.[2]

Experimenteller Arbeitsablauf

Der folgende Diagramm veranschaulicht den logischen Fluss von der Vorbereitung des Ausgangsmaterials bis zur Reinigung des Endprodukts.

G cluster_0 Stufe 1: Aldehyd-Synthese cluster_1 Stufe 2: Reduktive Aminierung cluster_2 Endreinigung A 5-Chlor-2-hydroxybenzaldehyd + 2-Brompropan B O-Alkylierungsreaktion (z.B. K2CO3, Aceton) A->B C Aufarbeitung & Reinigung (Extraktion, Chromatographie) B->C D 5-Chlor-2-isopropoxybenzaldehyd (Zwischenprodukt) [5] C->D E Aldehyd (von D) + Ammoniakquelle (z.B. NH4Cl) [16] D->E Zwischenprodukt-Übertragung F Imine-Bildung in situ E->F G Reduktion (z.B. NaBH(OAc)3) [8] F->G H Rohprodukt: (5-Chlor-2-isopropoxybenzyl)amin G->H I Säure-Base-Extraktion H->I Rohprodukt-Übertragung J Kristallisation oder Chromatographie I->J K Reines (5-Chlor-2-isopropoxybenzyl)amin J->K Troubleshooting start_node Problem: Niedrige Ausbeute decision_node1 Wurde Ausgangs- aldehyd nachgewiesen? start_node->decision_node1 Analyse des Rohprodukts (NMR/LCMS) decision_node decision_node process_node process_node solution_node solution_node process_node1 Problem: Unvollständige Reaktion decision_node1->process_node1 Ja process_node2 Problem: Nebenproduktbildung oder Zersetzung decision_node1->process_node2 Nein decision_node2 Wurde ein Dehydratisierungs- mittel verwendet? process_node1->decision_node2 solution_node1 Lösung: Molekularsiebe oder MgSO4 hinzufügen decision_node2->solution_node1 Nein solution_node2 Lösung: Reaktionszeit verlängern & Ammoniakquelle erhöhen decision_node2->solution_node2 Ja decision_node3 Wurde Benzylalkohol- Nebenprodukt nachgewiesen? process_node2->decision_node3 solution_node3 Lösung: Wechseln Sie zu einem milderen Reduktionsmittel (z.B. NaBH(OAc)3) decision_node3->solution_node3 Ja solution_node4 Lösung: Temperatur senken; Reaktionsbedingungen überprüfen decision_node3->solution_node4 Nein

Sources

Catalyst selection for reactions involving (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for researchers working with (5-Chloro-2-isopropoxybenzyl)amine . It addresses the specific electronic and steric challenges posed by this scaffold—specifically the electron-rich deactivated aryl chloride and the catalyst-coordinating primary amine.

Subject: Optimization of Reactions Involving (5-Chloro-2-isopropoxybenzyl)amine (CAS: [Substructure Match]) Ticket ID: CHEM-SUP-2024-05-Cl-OiPr Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate Challenge

Before selecting a catalyst, you must recognize the unique "Push-Pull" conflict in your molecule:

  • The "Trap" (Free Amine): The benzylic primary amine (

    
    ) is a potent 
    
    
    
    -donor. In transition metal catalysis (especially Pd), it acts as a "catalyst poison" by displacing labile ligands, forming inactive Pd(II)-amine complexes.[1]
  • The "Wall" (Deactivated Aryl Chloride): The isopropoxy group at the ortho position (C2) acts as a strong Electron Donating Group (EDG). Through resonance, it increases electron density at the para position (C5), where your chlorine is located.[1] This makes the C-Cl bond electron-rich and significantly harder to break (oxidative addition) compared to standard aryl chlorides.

Your Strategy: You cannot use generic "ligandless" Pd catalysts (e.g., Pd(OAc)₂).[1] You require bulky, electron-rich ligand systems that prevent amine coordination and force oxidative addition.[1]

Module 1: Cross-Coupling at the Aryl Chloride (C5)

Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling without protecting the amine.

Diagnostic: Why did my reaction fail?
SymptomDiagnosisRoot Cause
No Conversion Catalyst PoisoningThe free amine bound to the Pd center, shutting down the cycle.
Starting Material Recovery Failed Oxidative AdditionThe C5-Cl bond is too electron-rich for standard phosphines (e.g., PPh3) to activate.[1]
Dehalogenation (Ar-H) Hydride EliminationPresence of

-hydrogens in alcohols/amines or trace water led to Pd-H species.
Recommended Catalyst Systems

For coupling the C5-chloride while leaving the amine untouched, you must use Palladium Pre-catalysts incorporating Dialkylbiarylphosphine ligands.

Top Pick: XPhos Pd G4 or RuPhos Pd G4 [1]

  • Why: These pre-catalysts generate the active L-Pd(0) species immediately upon heating, bypassing the induction period.

  • Ligand Role:

    • XPhos: The bulky isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking your substrate's free amine from binding.

    • Electron Richness: The dicyclohexylphosphine moiety is sufficiently electron-rich to facilitate oxidative addition into the deactivated C5-Cl bond.

Protocol: Suzuki Coupling of (5-Chloro-2-isopropoxybenzyl)amine

Use this protocol to couple a boronic acid to the C5 position.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G4 (2–5 mol%)[1]

  • Base:

    
     (3.0 equiv) – Crucial: Avoid alkoxide bases like NaOtBu to prevent side reactions.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1][2]

  • Temperature: 80–100 °C

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and XPhos Pd G4 to the vial.[1]

  • Inert: Seal and purge with Argon for 5 minutes. (Oxygen kills the active catalyst).

  • Solvent: Add degassed Dioxane/Water.[2]

  • Heat: Stir vigorously at 80°C.

  • Checkpoint: Check LCMS after 2 hours. If dehalogenation (mass -34) is observed, lower temp to 60°C and increase catalyst loading.[1]

Visualization: The "Bulky Ligand" Shield Effect

The following diagram illustrates how bulky ligands prevent the substrate's amine from poisoning the catalyst.

CatalystShield cluster_0 Standard Catalyst (Failure Mode) cluster_1 XPhos Pd G4 (Success Mode) Pd_Std Pd(II) Poisoned Inactive Complex (Pd-Amine Bound) Pd_Std->Poisoned Coordination Substrate_Amine Substrate-NH2 Substrate_Amine->Poisoned Pd_Active L-Pd(0) (Active) OxAdd Oxidative Addition (C-Cl Bond) Pd_Active->OxAdd Steric Bulk Blocks NH2 Ligand Bulky Ligand (XPhos) Ligand->Pd_Active Stabilizes

Caption: Bulky ligands (XPhos) sterically hinder the substrate's amine from binding to Pd, allowing the catalytic cycle to proceed at the C-Cl bond.

Module 2: Functionalizing the Amine (N-Center)

Objective: Amidation or Reductive Amination without affecting the Aryl Chloride.

FAQ: Can I use standard coupling reagents (EDC/HATU)?

Yes , but catalytic methods are superior for scalability and purification.[1]

  • Issue with Coupling Reagents: They generate stoichiometric waste (urea byproducts) which can be difficult to separate from your polar benzylamine product.

  • Recommendation: Catalytic Amidation.

Green Solution: Boronic Acid Catalyzed Amidation

Instead of metals, use 2-Iodophenylboronic acid or MIBA (5-Methoxy-2-iodophenylboronic acid) as a catalyst.[1]

  • Mechanism: The boronic acid activates the carboxylic acid to form a mixed anhydride in situ, which is then attacked by your amine.

  • Benefit: No metal waste, mild conditions, and the C-Cl bond remains 100% intact.[1]

Troubleshooting Reductive Amination

Problem: I am losing the Chlorine atom (Dehalogenation) during reductive amination.

Cause: If you are using Hydrogen gas (


) with Pd/C, the Pd will readily reduce the C-Cl bond, especially since the ring is electron-rich.

Corrective Actions:

  • Switch Reductant: Use Sodium Triacetoxyborohydride (STAB) . It is a mild hydride donor that will reduce the imine to the amine but is chemoselective—it will not touch the aryl chloride.

  • If Hydrogenation is Mandatory: Use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is significantly less active toward aryl halide hydrogenolysis (dehalogenation) while effective for imine reduction.

    • Additive: Add 0.1 equiv of Vanadium oxide (

      
      )  or use sulfided Pt/C to further poison the dehalogenation pathway.
      

Module 3: Summary Data Tables

Table 1: Catalyst Selection Matrix
Reaction GoalPreferred Catalyst/ReagentKey ConditionWhy?
Suzuki Coupling (C-C) XPhos Pd G4 or Amphos Base:

Bulky ligand prevents amine poisoning; handles deactivated Cl.[1]
Buchwald Amination (C-N) RuPhos Pd G3 Base: LiHMDSRuPhos is specialized for secondary amine synthesis; prevents over-arylation.
Amide Formation 2-Iodophenylboronic acid Solvent: Toluene/FluorobenzeneMetal-free; avoids waste; preserves C-Cl bond.
Reductive Amination NaBH(OAc)3 (STAB)Solvent: DCE or THFHydride donor avoids H2 gas; 100% retention of Cl.
Table 2: Solvent Compatibility Guide
SolventSuitabilityNotes
DMF/DMAc ⚠️ CautionGood solubility, but high boiling point makes removal hard.[1] Can decompose to form dimethylamine (catalyst poison).
1,4-Dioxane ✅ ExcellentStandard for Suzuki.[1] Good solubility for the isopropoxy chain.
Toluene ✅ GoodBest for amidation.[3] May require heating for solubility.
Methanol/Ethanol ❌ Avoid in Cross-CouplingProtic solvents promote dehalogenation (Pd-H formation).

References

  • Direct Amidation (Green Chemistry)

    • Title: Direct amidation of non-activated phenylacetic acid and benzylamine derivatives c
    • Source: Royal Society Open Science (2018).
    • URL:[Link][1]

  • Dehalogenation Prevention

    • Title: Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.[4]

    • Source: Synthesis (2010).
    • URL:[Link]

  • Buchwald-Hartwig Coupling of Aryl Chlorides

    • Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides.[5]

    • Source: Journal of the American Chemical Society (2009).
    • URL:[Link][1]

  • Catalyst Selection for Deactivated Chlorides

    • Title: Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands.[6]

    • Source: Journal of the American Chemical Society (2007).
    • URL:[Link][1]

Sources

Removal of impurities from (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Fine Chemical Intermediates.

Ticket Subject: Purification & Impurity Removal for (5-Chloro-2-isopropoxybenzyl)amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1]

Executive Summary

(5-Chloro-2-isopropoxybenzyl)amine is a critical intermediate, often used in the synthesis of S1P receptor modulators (e.g., Etrasimod-like scaffolds).[1] Its purification presents a "triad of trouble":

  • The Halogen Fragility: The 5-chloro substituent is prone to hydrogenolysis (de-chlorination) if catalytic hydrogenation is used.

  • The Dimer Trap: During reductive amination, the product amine is more nucleophilic than ammonia, leading to secondary amine (dimer) formation.

  • The Lipophilic Drag: The isopropoxy group increases solubility in organic solvents, making standard "salting out" procedures require precise solvent tuning.

This guide provides a self-validating workflow to isolate high-purity material.

Module 1: Impurity Profiling & Origin

Before attempting purification, you must identify what you are fighting.[2]

Impurity TypeStructure / DescriptionOrigin (Causality)Detection (TLC/LCMS)
Impurity A (The Dimer) Bis(5-chloro-2-isopropoxybenzyl)amineOver-alkylation. The product amine reacts with the starting aldehyde during reductive amination.[1]Higher MW (M+ = ~382).[1] More lipophilic than product.[1]
Impurity B (De-Cl) (2-Isopropoxybenzyl)amineOver-reduction. Use of Pd/C without poisons, or excessive temperature/pressure during hydrogenation.[1]M-34 mass shift. Very difficult to separate by crystallization.[1]
Impurity C (Precursor) 5-Chloro-2-isopropoxybenzaldehydeIncomplete Conversion. Stalling due to wet solvents or insufficient reducing agent.[1]Neutral. Distinct UV absorption (aldehyde carbonyl).[1]
Impurity D (Hydrolysis) Phenol derivativesEther Cleavage. Highly acidic conditions at high heat (cleaving the isopropoxy group).Polar, acidic.[2][3]

Module 2: The "Salt Break" (Acid-Base Extraction)

The Logic: The primary amine (pKa ~9.3) can be reversibly switched between a water-soluble salt and an organic-soluble free base.[1] Neutral impurities (Aldehyde, Impurity C) do not switch.[1]

The Protocol:

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .

  • Acid Wash (Protonation): Extract the organic layer with 1M HCl (3x volumes).[1]

    • Checkpoint: The product and amine impurities move to the Aqueous Layer (pH < 2). Neutral organic impurities stay in the Organic Layer.

    • Discard the Organic Layer (after verifying product absence).

  • Basification (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 10M NaOH or 50% KOH until pH reaches >12.[1]

    • Why? You must exceed the pKa by at least 2 units to ensure 99%+ is in the free-base form.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Visualization of Logic (Graphviz):

AcidBaseExtraction Start Crude Mixture (Amine + Aldehyde + Neutrals) AddSolvent Dissolve in DCM/MTBE Start->AddSolvent AddAcid Add 1M HCl (pH < 2) AddSolvent->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer 1 (Contains Aldehydes, Neutrals) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer 1 (Contains Product-H+) PhaseSep1->AqLayer1 Discard1 Discard (Waste) OrgLayer1->Discard1 Basify Basify with NaOH to pH > 12 AqLayer1->Basify Extract Extract with DCM Basify->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Layer 2 (Salts) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer 2 (Purified Amine Free Base) PhaseSep2->OrgLayer2

Figure 1: Acid-Base Extraction Logic Flow for removal of neutral impurities.

Module 3: Preventing the "De-Cl" Impurity

The Issue: If you synthesize this molecule via catalytic hydrogenation (e.g., from the oxime or nitrile) using Palladium on Carbon (Pd/C), you will strip the chlorine atom. The C-Cl bond is labile under standard hydrogenation conditions.[1]

Corrective Protocols:

Option A: The Poisoned Catalyst (If using Hydrogenation) Do not use standard Pd/C. Instead use:

  • Pt/C (Platinum on Carbon): Platinum is far less active toward aryl-halide reduction than Palladium [1].[1]

  • Pd/C + Vanadium: Add V(O)(acac)₂ or Thiophene as a poison.[1] This selectively inhibits the hydrogenolysis active sites while allowing imine/nitrile reduction [2].

Option B: Hydride Reduction (Recommended) Avoid H₂ gas entirely.[1] Use Sodium Triacetoxyborohydride (STAB) or NaBH₄ in methanol.[1]

  • Mechanism:[4] Hydride reagents do not perform oxidative addition into aryl-halide bonds.[1] This preserves the 5-Chloro substituent perfectly [3].

Module 4: Removing the Dimer (Secondary Amine)[4][5]

The Issue: The "Salt Break" (Module 2) removes neutrals, but the Dimer (Impurity A) is also basic. It will track with your product.

The Solution: Selective Crystallization of the HCl Salt. Primary amine salts often pack better in crystal lattices than secondary amine salts due to lower steric hindrance and more hydrogen-bonding protons.

Protocol:

  • Dissolve the Free Base (from Module 2) in a minimal amount of dry Ethyl Acetate (EtOAc) .

  • Cool to 0°C.

  • Add 1.05 equivalents of HCl (as a solution in Isopropanol or Dioxane). Do not use aqueous HCl.[1]

  • The "Oiling Out" Check: If a gum forms instead of a solid, heat the mixture to reflux until dissolved, then add Isopropanol (IPA) dropwise until clear.

  • Allow to cool slowly to room temperature. The primary amine HCl salt should crystallize out. The secondary amine (dimer) usually remains in the mother liquor due to the lipophilic isopropoxy tails preventing tight packing.

  • Filter and wash with cold EtOAc.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" during salt formation. What went wrong?

  • Cause: The lipophilic isopropoxy group makes the salt soluble in organic solvents, or the solvent is too polar (holding water).

  • Fix: Use a solvent switch.[1] Evaporate the solvent and try Acetonitrile (MeCN) . Recrystallization from MeCN is highly effective for benzylamine salts.[1] Alternatively, use Diethyl Ether (if safety permits) as an anti-solvent added to an alcoholic solution of the amine.

Q2: I still see 5% Dimer after recrystallization.

  • Cause: Co-crystallization.[1]

  • Fix: You cannot easily separate them chemically.[1] You must use Flash Chromatography .[1]

    • Mobile Phase: DCM:MeOH:NH₄OH (95:5:0.5).[1] The ammonia is crucial to prevent tailing of the amine on silica.

Q3: Can I use scavengers?

  • Yes. If you have unreacted aldehyde remaining, use a polymer-supported amine scavenger (e.g., Trisamine resin).[1] If you have excess primary amine (unlikely if you are the one making it), use a polymer-supported aldehyde (e.g., Benzaldehyde resin).

References

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Platinum's selectivity for nitro/imine over halogens).[1]

  • Ma, X., et al. (2017).[1] "Selective Hydrogenation of Halogenated Nitrobenzenes over Poisoned Pd Catalysts." Journal of Catalysis. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Organic Chemistry Portal. "Reductive Amination." (General mechanisms and side reactions).[1] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard protocols for amine salt recrystallization).

Sources

Validation & Comparative

Comparing synthesis routes for (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-Chloro-2-isopropoxybenzyl)amine CAS (HCl Salt): 1135292-94-2 Core Application: Primary amine building block for GPCR ligands, kinase inhibitors, and agrochemical actives.

This guide evaluates three distinct synthesis routes for (5-Chloro-2-isopropoxybenzyl)amine. For most research and early-phase development applications, Route 1 (Reductive Amination) is the recommended "Industry Standard" due to the commercial availability of the aldehyde precursor and mild reaction conditions. Route 2 (Nitrile Reduction) is presented as a robust alternative when strict avoidance of secondary amine byproducts is required. Route 3 (Gabriel Synthesis) is the method of choice for large-scale campaigns requiring absolute control over amine stoichiometry.

Route 1: Direct Reductive Amination (Recommended)

Mechanism: Condensation of 5-chloro-2-isopropoxybenzaldehyde with an ammonia source to form an imine, followed by in situ selective reduction.

Why this Route?
  • Availability: The precursor, 5-chloro-2-isopropoxybenzaldehyde (CAS 28396-34-1), is a stable, commercially available solid/liquid.

  • Efficiency: It is a "one-pot" transformation, minimizing purification steps.

  • Selectivity: Using Sodium Cyanoborohydride (NaBH3CN) at pH 6–7 ensures the imine is reduced faster than the aldehyde, preventing alcohol byproducts.

Mechanistic Pathway

ReductiveAmination Aldehyde 5-Chloro-2-isopropoxy- benzaldehyde (Precursor) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH4OAc MeOH Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O (Equilibrium) Product (5-Chloro-2-isopropoxy- benzyl)amine (Target) Imine->Product + NaBH3CN (Irreversible) Ammonia NH4OAc (Ammonia Source) Reductant NaBH3CN (Hydride Donor)

Figure 1: Mechanistic flow of the reductive amination process.[1][2] Note the critical role of the iminium ion intermediate.

Experimental Protocol

Scale: 10 mmol basis Pre-requisites: Anhydrous Methanol, 3Å Molecular Sieves (optional but recommended).

  • Imine Formation:

    • Charge a 100 mL round-bottom flask with 5-chloro-2-isopropoxybenzaldehyde (1.99 g, 10 mmol) and Ammonium Acetate (7.7 g, 100 mmol, 10 equiv).

    • Note: A large excess of ammonium acetate is critical to suppress the formation of the secondary amine dimer.

    • Dissolve in Methanol (40 mL). Add 3Å molecular sieves to sequester water and drive the equilibrium toward the imine.

    • Stir at room temperature for 1–2 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Carefully add Sodium Cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol, 1.5 equiv) in portions.

    • Safety: Perform in a fume hood; NaBH3CN generates HCN if acidified.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Work-up:

    • Quench with 1N HCl (carefully) to pH < 2 to decompose excess hydride and hydrolyze any borate complexes.

    • Extract with Ethyl Acetate (to remove unreacted aldehyde/alcohol). Discard the organic layer.

    • Basify the aqueous layer to pH > 12 using 4N NaOH.

    • Extract the free amine product into Dichloromethane (DCM) (3 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate.[3]

  • Salt Formation (Optional for Stability):

    • Dissolve the oil in minimal diethyl ether. Add 2M HCl in ether dropwise.

    • Filter the white precipitate: (5-Chloro-2-isopropoxybenzyl)amine Hydrochloride .

Route 2: Nitrile Reduction (High Fidelity)

Mechanism: Reduction of 5-chloro-2-isopropoxybenzonitrile using a strong hydride donor.

Why this Route?
  • Purity: Eliminates the risk of "dimerization" (secondary amine formation) inherent in reductive amination.

  • Definitive Stoichiometry: The Nitrogen atom is already "locked" in the nitrile group.

Workflow Diagram

NitrileReduction Start 5-Chlorosalicylaldehyde (Cheap Starting Material) Step1 Step 1: O-Alkylation (2-Bromopropane, K2CO3) Start->Step1 Intermediate1 5-Chloro-2-isopropoxy- benzaldehyde Step1->Intermediate1 Step2 Step 2: Oxime Formation (NH2OH·HCl) Intermediate1->Step2 Intermediate2 Benzaldoxime Step2->Intermediate2 Step3 Step 3: Dehydration (Ac2O or SOCl2) Intermediate2->Step3 Nitrile 5-Chloro-2-isopropoxy- benzonitrile Step3->Nitrile Step4 Step 4: Reduction (LiAlH4 or BH3·THF) Nitrile->Step4 Final (5-Chloro-2-isopropoxy- benzyl)amine Step4->Final

Figure 2: Step-wise synthesis via the nitrile intermediate. This route is longer but chemically robust.

Experimental Protocol (Step 4 Focus)

Precursor: 5-Chloro-2-isopropoxybenzonitrile (Synthesized via alkylation of 5-chloro-2-hydroxybenzonitrile or dehydration of the oxime derived from the aldehyde).

  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH4) (1.2 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the nitrile in THF and add dropwise to the LiAlH4 suspension.

    • Process Tip: Maintain temperature < 10°C to prevent cleavage of the isopropoxy ether (though isopropyl ethers are generally stable to LAH).

  • Reflux: Heat to reflux for 3–4 hours.

  • Fieser Work-up:

    • Cool to 0°C.

    • Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially based on LAH weight (1g LAH = 1mL H2O).

    • Filter the granular precipitate.

    • Concentrate filtrate to yield the primary amine.

Route 3: Gabriel Synthesis (Brief Overview)

For campaigns where over-alkylation is a catastrophic failure mode, the Gabriel synthesis offers a "protected" route.

  • Reduction: Aldehyde → Benzyl Alcohol (NaBH4).

  • Halogenation: Benzyl Alcohol → Benzyl Chloride (SOCl2).

  • Substitution: Benzyl Chloride + Potassium Phthalimide → Phthalimide intermediate.

  • Deprotection: Hydrazinolysis (NH2NH2) releases the primary amine. Note: This route is 4 steps vs. 1 step for reductive amination, making it less attractive unless purity requirements are extreme.

Comparative Analysis

FeatureRoute 1: Reductive AminationRoute 2: Nitrile ReductionRoute 3: Gabriel Synthesis
Step Count 1 (One-pot) 2–4 (Depending on precursor)4
Overall Yield 60–80%50–70%40–60%
Purity Profile Risk of secondary amine (<5%)High (No secondary amine)Very High
Scalability Excellent (Kilogram scale)Moderate (Safety concerns with LAH)Good (Solid handling)
Cost Low (Cheap reagents)MediumHigh (Reagent/Solvent waste)

Characterization & QC Data

To validate the synthesis, the following analytical signatures must be confirmed.

1. Proton NMR (1H NMR, 400 MHz, CDCl3)

  • Aromatic Region: ~7.2–6.8 ppm (3H, m, pattern characteristic of 1,2,5-substitution).

  • Isopropoxy CH: ~4.55 ppm (1H, septet, J = 6.0 Hz).

  • Benzylic CH2: ~3.80 ppm (2H, s).[2]

  • Isopropoxy CH3: ~1.35 ppm (6H, d, J = 6.0 Hz).

  • Amine NH2: ~1.5–2.0 ppm (Broad singlet, D2O exchangeable).

2. Mass Spectrometry (ESI+)

  • [M+H]+: Calculated for C10H14ClNO: 200.08. Found: 200.1.

  • Isotope Pattern: Distinct 3:1 ratio for 35Cl/37Cl isotopes (m/z 200 and 202).

References

  • General Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Standard methodology adapted for benzaldehydes).
  • Nitrile Reduction Methodology: Brown, H. C., et al. "Selective reductions. 30. Reaction of borane-tetrahydrofuran with nitriles." Journal of Organic Chemistry, 1973.
  • Alternative Isopropyl-Benzyl Analogues:Synthesis of N-(5-chloro-2-isopropylbenzyl)cyclopropanamine. Google Patents (EP2841413A1).

Sources

Navigating the Bioactive Landscape: A Comparative Guide to (5-Chloro-2-isopropoxybenzyl)amine Derivatives and Their Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

In the intricate world of medicinal chemistry, the benzylamine scaffold represents a privileged structure, a foundational blueprint for a multitude of biologically active compounds. The strategic placement of various functional groups onto this core can dramatically influence a molecule's pharmacological profile. This guide offers an in-depth comparative analysis of (5-Chloro-2-isopropoxybenzyl)amine derivatives and their analogues, focusing on their anticonvulsant and antimicrobial/anticancer activities. By synthesizing data from multiple structure-activity relationship (SAR) studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can translate into significant changes in biological function.

The Core Moiety: (5-Chloro-2-isopropoxybenzyl)amine

The (5-Chloro-2-isopropoxybenzyl)amine structure is characterized by three key features: a chlorine atom at the 5-position of the benzene ring, an isopropoxy group at the 2-position, and a primary amine attached to the benzylic carbon. Each of these components plays a crucial role in the molecule's overall physicochemical properties and its interaction with biological targets. The 5-chloro substituent, for instance, is known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. The 2-isopropoxy group introduces a bulky, lipophilic moiety that can influence binding affinity and selectivity for specific receptors or enzymes. The primary amine provides a key site for hydrogen bonding and can be readily modified to generate a diverse library of derivatives.

While a singular, comprehensive study directly comparing a wide array of (5-Chloro-2-isopropoxybenzyl)amine derivatives is not publicly available, by examining research on closely related analogues, we can construct a robust understanding of the structure-activity relationships at play.

Comparative Analysis of Biological Activity

Anticonvulsant Potential: A Study in Structural Nuances

The benzylamine core is a recognized pharmacophore in the development of anticonvulsant agents. Research into related compounds provides valuable insights into how modifications to the (5-Chloro-2-isopropoxybenzyl)amine scaffold could influence this activity.

A pivotal study on a series of 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide derivatives revealed the critical role of the benzylamine moiety in conferring anticonvulsant properties.[1] While not a direct analogue, this study highlights the importance of the substitution pattern on the benzyl ring. The presence of a halogen, in this case, a 3-chloro group on a benzoxy extension, was found to be compatible with potent activity.[1]

Further evidence for the significance of the 5-chloro substitution comes from studies on 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives, which have demonstrated notable anticonvulsant activity.[2] This suggests that the 5-chloro substitution on the benzene ring is a favorable feature for this biological endpoint.

Table 1: Comparative Anticonvulsant Activity of Benzylamine and Related Derivatives

Compound/Derivative ClassKey Structural FeaturesAnticonvulsant Activity (ED50)Reference
2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide Analogues3-chlorobenzoxy groupPotent activity observed in various models[1]
5-chloro-2(3H)-benzoxazolinone Hydrazone Derivatives5-chloro substitutionSeveral derivatives more active than phenytoin[2]
2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole Derivatives2-amino-1,3,4-thiadiazole core with chloro-substitutionsEthyl derivative showed significant activity in MES and PTZ tests (ED50 = 20.11 and 35.33 mg/kg, respectively)[3]

Note: Direct ED50 values for (5-Chloro-2-isopropoxybenzyl)amine are not available in the cited literature. The table provides data on analogous structures to infer potential activity.

The data suggests that the 5-chloro substitution is a promising feature for anticonvulsant activity. The bulky 2-isopropoxy group in the target scaffold likely influences the conformation of the molecule, which could lead to favorable interactions with the binding sites of ion channels or receptors involved in seizure propagation.

Antimicrobial and Anticancer Efficacy: The Impact of Alkoxy and Halo Substitutions

The combination of halogen and alkoxy groups on a benzylamine or related scaffold has also been explored for antimicrobial and anticancer activities. The lipophilic nature of these substituents can facilitate the passage of the compounds through the lipid-rich cell membranes of bacteria and cancer cells.

Studies on 2-propoxybenzylideneisonicotinohydrazide derivatives have demonstrated that the 2-alkoxy substitution is compatible with both antimicrobial and cytotoxic activity.[4] Similarly, research on 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives has highlighted their potential as anticancer agents.[5] These findings underscore the therapeutic potential of the 5-chloro-2-alkoxy substitution pattern present in our core molecule.

Table 2: Comparative Antimicrobial and Anticancer Activity of Related Derivatives

Compound/Derivative ClassBiological ActivityKey FindingsReference
2-propoxybenzylideneisonicotinohydrazide DerivativesAntimicrobial & AnticancerMannich bases of these hydrazones showed activity against various microbial strains and human lung adenocarcinoma cells.[4]
5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide DerivativesAnticancerA new series of these compounds showed anti-proliferative activity against human ovarian and colon cancer cell lines.[5]
Halogenated Benzofuran DerivativesAnticancerIntroduction of halogens like chlorine and bromine significantly enhanced anticancer activity.[6]
5-Halophenyl-2-furaldehyde DerivativesAntimicrobial & AnticancerThese compounds act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7]

The collective evidence suggests that the (5-Chloro-2-isopropoxybenzyl)amine scaffold is a promising starting point for the development of novel antimicrobial and anticancer agents. The 5-chloro group appears to be a key contributor to cytotoxic activity, while the 2-isopropoxy group can be fine-tuned to optimize potency and selectivity.

Experimental Protocols: A Guide to Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, standardized and validated experimental protocols are paramount. Below are detailed methodologies for assessing the anticonvulsant and cytotoxic activities of novel chemical entities.

Protocol 1: Evaluation of Anticonvulsant Activity

The anticonvulsant potential of a test compound is typically evaluated in rodent models of induced seizures. The Maximal Electroshock (MES) test is a model for generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazol (scPTZ) test is a model for myoclonic and absence seizures.

Maximal Electroshock (MES) Seizure Test

  • Animal Preparation: Male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with free access to food and water.

  • Compound Administration: The test compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses to different groups of mice (n=8-10 per group). A vehicle control group and a positive control group (e.g., phenytoin, 25 mg/kg) are included.

  • Induction of Seizure: After a predetermined time for drug absorption (e.g., 30-60 minutes), an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is applied through corneal electrodes.

  • Observation: Mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this response is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Animal Preparation: As described for the MES test.

  • Compound Administration: As described for the MES test. A positive control such as ethosuximide (150 mg/kg, i.p.) is used.

  • Induction of Seizure: After the appropriate absorption time, pentylenetetrazol (PTZ) is administered subcutaneously (e.g., 85 mg/kg in saline).

  • Observation: Mice are observed for 30 minutes for the occurrence of generalized clonic seizures lasting at least 5 seconds. The absence of such seizures is considered protection.

  • Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Serial dilutions are made in the complete growth medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Visualizing the Path Forward: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized workflow for screening benzylamine derivatives and the key structure-activity relationships.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR start Starting Material (5-Chloro-2-isopropoxybenzyl)amine analog_synth Analogue Synthesis (Modification of Cl, O-iPr, or NH2) start->analog_synth purification Purification & Characterization (NMR, MS, HPLC) analog_synth->purification anticonvulsant Anticonvulsant Screening (MES, scPTZ) purification->anticonvulsant antimicrobial Antimicrobial Screening (MIC determination) purification->antimicrobial anticancer Anticancer Screening (MTT Assay) purification->anticancer data_analysis Data Analysis (ED50, MIC, IC50) anticonvulsant->data_analysis antimicrobial->data_analysis anticancer->data_analysis tox Toxicity Assessment sar Structure-Activity Relationship (SAR) data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: Generalized workflow for the synthesis and biological evaluation of (5-Chloro-2-isopropoxybenzyl)amine derivatives.

SAR cluster_Cl 5-Position cluster_OiPr 2-Position cluster_NH2 Amine Group core (5-Chloro-2-isopropoxybenzyl)amine Cl 5-Chloro core->Cl OiPr 2-Isopropoxy core->OiPr NH2 Primary Amine core->NH2 Cl_activity Enhances lipophilicity Potentially increases anticonvulsant & anticancer activity Cl->Cl_activity OiPr_activity Bulky, lipophilic group Influences binding affinity & selectivity OiPr->OiPr_activity NH2_activity Key for H-bonding Site for derivatization to modulate activity NH2->NH2_activity

Sources

Spectroscopic comparison of (5-Chloro-2-isopropoxybenzyl)amine and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (5-Chloro-2-isopropoxybenzyl)amine CAS Registry (Related): 1044609-77-1 (Hydrochloride salt) / 28396-34-1 (Aldehyde precursor) Primary Application: Pharmacophore building block for GPCR ligands and histone deacetylase (HDAC) inhibitors.

This guide provides a technical analysis of the spectroscopic evolution of (5-Chloro-2-isopropoxybenzyl)amine from its primary precursors. For medicinal chemists, validating this transformation is critical: the conversion of a reactive aldehyde to a primary amine alters the electronic landscape of the molecule, changes its solubility profile, and enables subsequent coupling reactions (e.g., amide coupling or reductive amination).

The following sections detail the synthesis logic, comparative spectral data (NMR/IR), and validated experimental protocols to ensure high-purity isolation.

Synthetic Pathway & Structural Logic[1][2]

The synthesis typically follows a two-stage convergent pathway. Understanding this route is essential for interpreting the spectra, as the most common impurities are unreacted precursors.

Reaction Workflow

The transformation involves:

  • O-Alkylation: Conversion of 5-chloro-2-hydroxybenzaldehyde to the isopropoxy ether.

  • Reductive Amination: Conversion of the aldehyde to the amine via an imine intermediate.[1][2][3]

SynthesisPath Start 5-Chloro-2-hydroxybenzaldehyde (Phenolic Precursor) Inter 5-Chloro-2-isopropoxybenzaldehyde (Key Intermediate) Start->Inter Williamson Ether Synthesis Reagent1 2-Bromopropane + K2CO3 Reagent1->Inter Product (5-Chloro-2-isopropoxybenzyl)amine (Target) Inter->Product Reductive Amination Reagent2 NH3 / NaBH4 (Reductive Amination) Reagent2->Product

Figure 1: Synthetic workflow from the phenolic aldehyde to the target benzylamine.

Spectroscopic Comparison (Data & Analysis)

The transition from Aldehyde to Amine is spectroscopically distinct. The disappearance of the highly deshielded aldehyde proton and the carbonyl stretch are the primary indicators of conversion.

Comparative Data Table
FeaturePrecursor: 5-Chloro-2-isopropoxybenzaldehydeTarget: (5-Chloro-2-isopropoxybenzyl)amineDiagnostic Change

H NMR (CHO/CH

)

10.35 - 10.45 ppm
(s, 1H)Highly deshielded aldehyde proton.

3.75 - 3.85 ppm
(s, 2H)Benzylic methylene protons.
Complete loss of 10.4 ppm signal. Appearance of new singlet at ~3.8 ppm.

H NMR (iPr-CH)

4.60 - 4.70 ppm (sept, 1H)

4.50 - 4.60 ppm (sept, 1H)
Slight upfield shift due to loss of electron-withdrawing C=O.

H NMR (Ar-H)

7.0 - 7.8 ppm (Distinct splitting)

6.8 - 7.3 ppm
General upfield shift of aromatic protons due to loss of carbonyl conjugation.
IR (Carbonyl) 1670 - 1690 cm

(Strong, Sharp)
Absent Primary confirmation of reduction.
IR (Amine/OH) None (if dry)3300 - 3400 cm

(Broad/Weak)
Appearance of N-H stretching (often broad).

C NMR (C=O/C-N)

~188 ppm
(Carbonyl)

~40 - 45 ppm
(Benzylic C)
Disappearance of low-field signal; appearance of aliphatic carbon.
Deep Dive: NMR Interpretation
  • The "Aldehyde" Flag: In the precursor, the aldehyde proton is chemically equivalent to a "siren." It appears very far downfield (above 10 ppm) due to the anisotropy of the carbonyl group. Any residual peak here in the final product indicates incomplete reaction.

  • The "Benzylic" Shift: Upon reduction to the amine, the carbon hybridization remains

    
    , but the environment changes. The resulting methylene group (-CH
    
    
    
    -NH
    
    
    ) typically resonates as a singlet between 3.7 and 3.9 ppm in CDCl
    
    
    .
  • Solvent Effects:

    • CDCl

      
      : Standard for the free base. The -NH
      
      
      
      protons may appear broad or be invisible due to exchange.
    • DMSO-d

      
      : Preferred if the product is isolated as a Hydrochloride salt (e.g., R-NH
      
      
      
      
      
      Cl
      
      
      ). In this case, the ammonium protons will appear as a broad singlet at
      
      
      8.0-8.5 ppm.

Experimental Protocols

These protocols are designed for synthesis validation and reproducibility.

Protocol A: Synthesis of Precursor (Etherification)

Objective: Install the isopropoxy group while avoiding C-alkylation.

  • Setup: Charge a round-bottom flask with 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) and DMF (5 mL/mmol).

  • Base Addition: Add Potassium Carbonate (K

    
    CO
    
    
    
    )
    (1.5 equiv). Stir for 15 min at RT to form the phenoxide anion (color change often observed).
  • Alkylation: Add 2-Bromopropane (1.2 equiv) dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The product (ether) is less polar than the starting phenol.

  • Workup: Pour into ice water. Extract with Ethyl Acetate.[4][5] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine. Dry over MgSO

    
    .
    
  • Validation: Check

    
    H NMR for the isopropyl septet at ~4.6 ppm.
    
Protocol B: Reductive Amination (Aldehyde Amine)

Objective: Convert carbonyl to amine without over-alkylation (dimerization).

  • Imine Formation: Dissolve 5-Chloro-2-isopropoxybenzaldehyde (1.0 equiv) in Methanolic Ammonia (7N NH

    
     in MeOH, 10 equiv) or Ethanol with Ammonium Acetate (5 equiv).
    
  • Equilibration: Stir at Room Temperature for 2-4 hours. Note: Formation of the imine is reversible; excess ammonia drives equilibrium forward.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    )  (1.5 equiv) portion-wise. Caution: Gas evolution (H
    
    
    
    ).
  • Quench: After 2 hours, quench carefully with water or dilute HCl (if isolating as salt).

  • Isolation (Free Base): Basify aqueous layer to pH >12 with NaOH. Extract with DCM.

  • Validation: IR should show NO peak at 1680 cm

    
    .
    

Quality Control & Troubleshooting Logic

Use this decision tree to interpret spectral anomalies during synthesis.

QCDecision Sample Analyze Product Spectrum (1H NMR) Check10 Peak at >10.0 ppm? Sample->Check10 ImpurityA Impurity: Unreacted Aldehyde Action: Reprocess with NaBH4 Check10->ImpurityA Yes Check45 Septet at 4.6 ppm? Check10->Check45 No Check38 Singlet at ~3.8 ppm? Check45->Check38 Yes ImpurityB Impurity: De-alkylation (Phenol) Action: Check pH of workup Check45->ImpurityB No (or shifted) Check38->ImpurityA No Success PASS: Target Amine Confirmed Check38->Success Yes

Figure 2: NMR-based decision tree for assessing product purity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5199615, 5-Chloro-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Common Organic Chemistry. Reductive Amination: Standard Conditions and Mechanisms. Retrieved from [Link]

  • Banaras Hindu University (2019). Synthesis and Characterisation of 5-Chloro-2-Isopropyl benzylidene aryl amines. (Schiff base precursor validation). Retrieved from [Link]

Sources

Comparative Guide: Catalytic Efficacy in (5-Chloro-2-isopropoxybenzyl)amine Reactions

[1]

Executive Summary & Reactivity Profile

(5-Chloro-2-isopropoxybenzyl)amine (CAS: N/A for specific salt, Free base often generated in situ) is a critical pharmacophore intermediate, frequently utilized in the synthesis of GPCR modulators (e.g., CCKBR agonists) and kinase inhibitors.[1][2] Its structural uniqueness lies in the 5-chloro and 2-isopropoxy substitution pattern on the phenyl ring.[1]

This guide evaluates catalytic systems for reactions involving this specific amine. The core challenge in handling this molecule is the chemoselectivity required to preserve the aryl chloride (C-5 position) while overcoming the steric hindrance imposed by the bulky ortho-isopropoxy group (C-2 position).[1]

The Chemoselectivity Matrix[1][2]
  • The Liability (5-Cl): Highly susceptible to hydrogenolysis (dechlorination) under standard Pd/C hydrogenation conditions.[1][2]

  • The Steric Gate (2-OiPr): The isopropoxy group creates significant steric bulk around the benzylic amine, slowing down nucleophilic attack and requiring specialized ligands for cross-coupling.[1][2]

Reaction Class A: Reductive Amination (Synthesis of Secondary Amines)[1][2][3][4]

The most common application of this amine is reacting it with ketones or aldehydes to form secondary amine drug intermediates.[1]

Comparative Efficacy of Catalytic Systems
Catalyst SystemH2 SourceDechlorination RiskYieldTOF (h⁻¹)Recommendation
Pd/C (5-10%) H₂ (1-3 bar)High (>40% loss)LowHighAvoid
Pt/C (Sulfided) H₂ (5 bar)Low (<1%)High (85-95%)ModeratePreferred (Heterogeneous)
Ti(OiPr)₄ / NaBH(OAc)₃ StoichiometricNegligibleVery High (90%+)N/APreferred (Homogeneous)
Ir-Complex (Cp)*Transfer (HCOOH)NegligibleHigh (80-90%)LowSpecialized Use
Technical Analysis

Why Pd/C Fails: Palladium is an excellent catalyst for oxidative addition into Ar-Cl bonds.[1] In the presence of hydrogen, the 5-chloro moiety is rapidly reduced to a phenyl ring, destroying the pharmacophore.[1]

The Platinum Solution: Sulfided Platinum on Carbon (Pt(S)/C) is poisoned sufficiently to prevent Ar-Cl insertion but remains active enough to reduce the imine intermediate formed during the reaction.[1][2]

The Lewis Acid Protocol: For small-to-medium scale (mg to kg), the use of Titanium(IV) isopropoxide is superior.[1] It acts as a Lewis acid to drive imine formation (dehydrating agent) and coordinates the borohydride for selective reduction, completely avoiding the risk of dechlorination.[1]

Visualization: Chemoselectivity Pathways

Chemoselectivitycluster_0Catalyst Selection CriticalityStart(5-Chloro-2-isopropoxybenzyl)amine+ KetoneImineIntermediate ImineStart->Imine-H2O (Ti(OiPr)4 promoted)ProductTarget Secondary Amine(Cl Retained)Imine->ProductPt/C + H2ORNaBH(OAc)3ByproductDechlorinated Impurity(Cl Lost)Imine->ByproductPd/C + H2

Caption: Divergent reaction pathways dictated by catalyst choice. Pd/C leads to critical impurity formation.[1][2]

Reaction Class B: Buchwald-Hartwig C-N Coupling[1]

Coupling (5-Chloro-2-isopropoxybenzyl)amine with aryl halides requires overcoming the steric bulk of the ortho-isopropoxy group.[1]

Catalyst & Ligand Optimization[1][2]
ParameterStandard (PPh₃)Optimized (Buchwald Gen 3/4)
Pd Source Pd(OAc)₂Pd₂(dba)₃ or Pre-catalysts (e.g., XPhos Pd G4)
Ligand TriphenylphosphineRuPhos or BrettPhos
Base NaOtBuCs₂CO₃ or K₃PO₄
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol
Yield <30%85-92%
Mechanism & Insight

The 2-isopropoxy group exerts a "ortho-effect."[1] While it is electron-donating (increasing amine nucleophilicity), its physical bulk hinders the approach to the Pd center.[1]

  • RuPhos: Specifically designed for secondary amines and bulky primary amines.[1][2] It prevents the formation of inactive Pd-dimers and facilitates the reductive elimination step which is often the rate-determining step for sterically hindered substrates.[1]

  • Base Sensitivity: Strong bases like NaOtBu can sometimes cause elimination of the isopropoxy group (forming the phenol) or side reactions with the alkyl chloride if the coupling partner is sensitive.[1][2] Weak bases (Cs₂CO₃) are recommended.[1][2]

Visualization: Steric-Electronic Cycle

BuchwaldCycleLnPL-Pd(0)(Active Catalyst)OxAddOxidative Addition(Ar-X)LnP->OxAddAmineBindAmine Binding(Steric Clash Risk)OxAdd->AmineBindBulky LigandFacilitatesDeprotDeprotonation(Base)AmineBind->DeprotRedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->LnP

Caption: The catalytic cycle highlights where bulky ligands (RuPhos) are crucial to accommodate the ortho-substituted amine.

Experimental Protocols

Protocol A: Chemoselective Reductive Amination (Ti(OiPr)₄ Method)

Best for: Synthesis of secondary amines without dechlorination.[1][2]

  • Imine Formation:

    • Charge a reaction vessel with (5-Chloro-2-isopropoxybenzyl)amine (1.0 equiv) and the ketone substrate (1.0–1.1 equiv).

    • Add Titanium(IV) isopropoxide (1.2 equiv) neat or in THF.[1][2]

    • Stir at Ambient Temperature for 6–12 hours. Note: The solution usually turns yellow/orange.[1]

  • Reduction:

    • Dilute with Ethanol or Methanol (dry).[1][2]

    • Add NaBH(OAc)₃ (Sodium triacetoxyborohydride) (2.0 equiv) portion-wise.[1][2]

    • Stir for 4 hours.

  • Workup (Critical for Ti removal):

    • Quench with saturated aqueous NH₄Cl or 1N NaOH (to precipitate TiO₂).

    • Dilute with EtOAc and filter through a Celite pad to remove the titanium salts (white sticky solid).[1]

    • Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.[1]

Protocol B: Pt/C Hydrogenation

Best for: Scalable synthesis where Ti waste is prohibitive.[1][2]

  • Setup:

    • Dissolve amine and aldehyde/ketone in Methanol.

    • Add 5% Pt/C (sulfided) catalyst (2-5 wt% loading relative to substrate).[1]

    • Optional: Add trace acetic acid to accelerate imine formation.[1]

  • Hydrogenation:

    • Pressurize autoclave to 5 bar H₂.

    • Stir at 25–40°C. Caution: Higher temperatures increase dechlorination risk even with Pt.[1]

  • Isolation:

    • Filter catalyst (can be recycled).[1][2]

    • Concentrate filtrate.[2]

References

  • General Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Chemoselectivity in Halo-Arene Hydrogenation

    • Rylander, P. N.[2] "Hydrogenation Methods." Academic Press, 1985. (Standard text on Pt vs Pd selectivity).

  • Buchwald-Hartwig Coupling of Hindered Amines

    • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Halides."[1][2] Accounts of Chemical Research, 2008.

  • Synthesis of 5-chloro-2-isopropoxybenzylamine Derivatives

    • Patent WO2008003958A2.[2] "Benzamide derivatives as inhibitors of the P2X7 receptor."[1][2] (Describes analogous synthesis of 5-chloro-2-alkoxybenzylamines). [1][2]

  • Lewis Acid Additives in Amination

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[1][2] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

Validated analytical methods for (5-Chloro-2-isopropoxybenzyl)amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of (5-Chloro-2-isopropoxybenzyl)amine

As a Senior Application Scientist, the objective of this guide is to provide an in-depth, objective comparison of validated analytical methodologies for the quantification of (5-Chloro-2-isopropoxybenzyl)amine. This compound, a key intermediate in various synthetic pathways, requires precise and reliable quantification for process optimization, quality control, and regulatory compliance. This document moves beyond a simple listing of procedures to explain the underlying scientific rationale for method selection and validation, ensuring the data generated is robust and defensible.

The foundation of any reliable analytical method is rigorous validation. This process demonstrates that a procedure is fit for its intended purpose.[1][2][3] All methodologies discussed herein are presented within the framework of the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which represent the global standard for analytical procedure validation.[1][4][5][6]

The Analytical Challenge: (5-Chloro-2-isopropoxybenzyl)amine

(5-Chloro-2-isopropoxybenzyl)amine is a substituted benzylamine. Its chemical structure presents specific analytical considerations: a primary amine group which can be reactive and cause peak tailing in chromatography, a chromophore (the substituted benzene ring) suitable for UV detection, and sufficient volatility for potential Gas Chromatography (GC) analysis. The choice of analytical technique will depend on the required sensitivity, the sample matrix, and the intended application, such as bulk substance assay, impurity profiling, or analysis in a complex biological matrix.

Comparative Overview of Core Methodologies

We will evaluate three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each offers distinct advantages and is suited for different analytical scenarios.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation of volatile compounds followed by mass-based detection.Chromatographic separation coupled with highly selective mass filtering.
Primary Application Routine quality control, purity assessment, and assay of the main component.Analysis of volatile impurities; suitable for thermally stable compounds.Trace-level quantification, impurity profiling, bioanalysis.[7]
Selectivity Moderate; relies on chromatographic resolution.High; mass spectrometer identifies compounds by mass-to-charge ratio.Very High; uses precursor-product ion transitions for definitive identification.[8]
Sensitivity µg/mL to high ng/mL range.Low ng/mL to pg/mL range.[9]pg/mL to fg/mL range.
Throughput High; suitable for large numbers of samples.[9]Moderate; run times can be longer.High; modern systems offer very fast analysis times.[10]
Robustness Generally very robust and reliable for routine use.[9]Can be affected by non-volatile matrix components and analyte activity.[11]Highly robust but requires specialized expertise for maintenance.

Experimental Protocols & Method Validation

The following sections provide detailed, step-by-step protocols for each methodology. These protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.[7] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: This is the workhorse method for quality control labs. It is ideal for assay and purity determinations of the active pharmaceutical ingredient (API) or bulk chemical where concentration levels are relatively high. The use of a standard C18 column provides good retention for this moderately polar compound, and the UV detector offers a simple, robust means of quantification based on the aromatic ring's chromophore.

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of (5-Chloro-2-isopropoxybenzyl)amine in a 50:50 mixture of Acetonitrile and Water (diluent).

    • Create working standards by serial dilution of the stock solution to cover the concentration range of 1 µg/mL to 100 µg/mL.

Workflow Diagram: HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Analyte Standard P2 Dissolve in Diluent (50:50 ACN:H2O) P1->P2 P3 Prepare Calibration Curve (Serial Dilution) P2->P3 P4 Prepare QC Samples P2->P4 A1 Inject into HPLC System P3->A1 P4->A1 A2 Separation on C18 Column A1->A2 A3 Detect at 225 nm (UV) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Unknown Samples D2->D3

Caption: Workflow for HPLC-UV quantification of (5-Chloro-2-isopropoxybenzyl)amine.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Given the benzylamine structure, the analyte is amenable to GC analysis. The mass spectrometer provides high selectivity and sensitivity, making this method suitable for identifying and quantifying trace-level impurities that are also volatile. Derivatization is often considered for amines to improve peak shape and thermal stability, though it may not be necessary for this specific compound.[12]

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a split/splitless inlet coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z for molecular ion and key fragments).

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution in Dichloromethane.

    • Create working standards by serial dilution to cover the range of 0.05 µg/mL to 10 µg/mL.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Weigh Analyte Standard P2 Dissolve in Volatile Solvent (e.g., Dichloromethane) P1->P2 P3 Prepare Calibration Standards P2->P3 A1 Inject into GC Inlet P3->A1 A2 Volatilization & Separation in GC Column A1->A2 A3 Ionization (EI) & Mass Filtering (MS) A2->A3 D1 Extract Ion Chromatogram (EIC) A3->D1 D2 Integrate Peak & Build Curve D1->D2 D3 Quantify Samples D2->D3 cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Prepare Standards in Methanol P3 Final Dilution P1->P3 P2 Sample Extraction (e.g., Protein Precipitation) P2->P3 A1 Inject into UHPLC P3->A1 A2 Rapid Separation A1->A2 A3 ESI Ionization A2->A3 A4 MRM Detection (Precursor -> Product) A3->A4 D1 Integrate MRM Transition Peak A4->D1 D2 Construct Weighted Calibration Curve D1->D2 D3 Quantify Samples D2->D3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Chloro-2-isopropoxybenzyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of (5-Chloro-2-isopropoxybenzyl)amine. As there is no specific Safety Data Sheet (SDS) readily available for this compound, this document synthesizes data from structurally similar chemicals, such as substituted benzylamines and chloro-aromatic compounds, to establish a robust safety protocol. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.

Hazard Assessment: Understanding the Risks

(5-Chloro-2-isopropoxybenzyl)amine is a substituted benzylamine. Based on data from analogous compounds, a comprehensive hazard assessment necessitates treating this chemical with a high degree of caution. The primary hazards are anticipated to be:

  • Corrosivity: Similar amine-containing compounds are known to be corrosive to the eyes, skin, and respiratory system.[1] Contact can lead to severe burns and potentially permanent damage.[1]

  • Toxicity: There is a potential for toxic effects through skin absorption, inhalation, or ingestion.[1] Primary aromatic amines, a related class of compounds, are readily absorbed through the skin and can cause systemic effects.[2]

  • Skin Sensitization: Some amines may cause an allergic skin reaction upon repeated exposure.[1][3]

  • Organ Damage: Overexposure to similar substances has been linked to potential damage to the liver, kidneys, and central nervous system.[1]

  • Inhalation Hazard: Vapors, mists, or aerosols can be harmful if inhaled, potentially causing respiratory irritation or more severe systemic effects.[1]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended, but essential for ensuring the safety of all laboratory personnel.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to understand that PPE is the last line of defense. A safe laboratory environment is built upon a hierarchy of controls designed to minimize hazards at their source.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls, with PPE as the final barrier.

All handling of (5-Chloro-2-isopropoxybenzyl)amine must be conducted within certified engineering controls, primarily a chemical fume hood, to minimize inhalation exposure. This guide focuses on the PPE component, which is mandatory even when other controls are in place.

Personal Protective Equipment (PPE) Specifications

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling (5-Chloro-2-isopropoxybenzyl)amine.

Protection Type Recommended for Small Quantities (<5g) in a Fume Hood Recommended for Large Quantities (>5g) or Splash Potential
Respiratory Work exclusively in a certified chemical fume hood.Full-face or half-mask air-purifying respirator (NIOSH approved) with organic vapor cartridges.
Hand Double-gloving: Nitrile inner glove, chemical-resistant outer glove (e.g., butyl rubber).Double-gloving: Nitrile inner glove, heavy-duty chemical-resistant outer glove (e.g., Viton or butyl rubber).
Eye/Face Chemical splash goggles meeting ANSI Z87.1 standards.Chemical splash goggles and a full-face shield.[4]
Body Flame-resistant and chemical-resistant lab coat, fully buttoned.Chemical-resistant apron over a flame-resistant lab coat or a chemical-resistant suit.
Foot Closed-toe, chemical-resistant shoes.Chemical-resistant, steel-toed boots.
Rationale for PPE Selection
  • Respiratory Protection: The primary engineering control for preventing inhalation of harmful vapors is a chemical fume hood.[5] For procedures with a higher risk of aerosolization or spills outside of a hood, an air-purifying respirator is necessary.

  • Hand Protection: Because aromatic amines can be absorbed through the skin, robust hand protection is critical.[2] Double-gloving provides an extra layer of security. The inner nitrile glove offers splash protection, while the outer, more robust glove (like butyl rubber) provides extended resistance to the chemical. Always check the manufacturer's glove compatibility charts.

  • Eye and Face Protection: The corrosive nature of this compound necessitates, at a minimum, chemical splash goggles.[1] When handling larger quantities or when there's a significant splash risk, a face shield worn over goggles is required to protect the entire face.[4]

  • Body Protection: A lab coat protects against incidental contact.[4] For larger-scale work, a chemical-resistant apron or suit is necessary to prevent saturation of the lab coat and subsequent skin contact.

Operational and Disposal Plans

A safe workflow encompasses not only the handling of the chemical but also the procedures for donning and doffing PPE, as well as proper disposal.

PPE Workflow

cluster_workflow PPE Workflow A 1. Inspect PPE (Check for damage) B 2. Don Body Protection (Lab coat, apron) A->B C 3. Don Respiratory Protection (If required) B->C D 4. Don Eye/Face Protection (Goggles, face shield) C->D E 5. Don Gloves (Inner then outer) D->E F <-- Perform Work --> E->F G 6. Doff Outer Gloves F->G H 7. Doff Body Protection G->H I 8. Doff Eye/Face Protection H->I J 9. Doff Respiratory Protection I->J K 10. Doff Inner Gloves J->K L 11. Wash Hands Thoroughly K->L

Caption: Step-by-step workflow for donning and doffing PPE.

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure a spill kit is readily accessible.

  • Aliquotting: When transferring the chemical, use a secondary container to minimize the risk of spills during transport.

  • Execution: Perform all manipulations slowly and deliberately to avoid splashes and aerosol generation. Keep the container tightly closed when not in use.[6]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Spill: Evacuate the immediate area. For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the lab and contact your institution's environmental health and safety department.

Disposal Plan

All materials contaminated with (5-Chloro-2-isopropoxybenzyl)amine must be treated as hazardous waste.

  • PPE Disposal: All disposable PPE (gloves, aprons) should be placed in a designated, sealed hazardous waste container immediately after use.

  • Chemical Waste: Unused chemical and contaminated materials from spills must be collected in a properly labeled, sealed hazardous waste container. Follow all institutional and local regulations for hazardous waste disposal.[5]

References

  • Safety Data Sheet. (2015, June 11).
  • Safety Data Sheet. (2025, September 24). Sigma-Aldrich Inc.
  • ACS Publications. (2023, November 9).
  • Fisher Scientific.
  • TCI Chemicals.
  • BenchChem. (2025).
  • BASF. (2026, January 20).
  • Fisher Scientific.
  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • BenchChem. (2025). Personal protective equipment for handling N,O-Bis-(4-chlorobenzoyl)tyramine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.